molecular formula C21H25N5O2S B2989309 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034306-91-5

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2989309
CAS No.: 2034306-91-5
M. Wt: 411.52
InChI Key: ISOGGPDSYFBHKF-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide-based compound featuring a piperidine scaffold substituted with a 2-methylpyridine group and a benzenesulfonamide moiety bearing a pyrazole ring. The compound’s design emphasizes heterocyclic diversity, which is critical for modulating target binding and pharmacokinetic properties .

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-17-15-20(7-11-22-17)25-13-8-18(9-14-25)16-24-29(27,28)21-5-3-19(4-6-21)26-12-2-10-23-26/h2-7,10-12,15,18,24H,8-9,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOGGPDSYFBHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine and pyridine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure the purity and consistency of the final product. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in its structure allows for a wide range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: The compound may have applications in drug development, particularly in the treatment of diseases related to its molecular targets.

  • Industry: It can be utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for example, can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

describes compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and derivatives. Key comparisons include:

  • Core Scaffold : Unlike the target compound’s piperidine-pyridine linkage, these analogues utilize piperazine rings with benzhydryl or bis(4-fluorophenyl)methyl substituents. The bulkier aromatic groups in compounds may enhance lipophilicity but reduce solubility compared to the target’s 2-methylpyridine group .
  • Sulfonamide Position: The target compound’s sulfonamide is para-substituted with a pyrazole, whereas compounds feature sulfamoylamino groups at ortho, meta, or para positions.

Pyrazole-Containing Analogues from and

  • : Compounds like N-(2-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1j) share the pyrazole-benzenesulfonamide motif but incorporate additional phenyl and hydroxyphenyl groups. These substituents may improve target affinity but introduce metabolic instability due to hydroxyl groups .
  • : The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide includes a chromenone-oxo moiety and fluorine atoms.

Thiazole and Heterocyclic Derivatives from

  • 4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (32) : This compound replaces the pyridine-piperidine system with a thiazole ring. Thiazoles offer distinct electronic properties (e.g., stronger hydrogen-bond acceptance), which may alter target selectivity. The trimethylpyrazole group in could enhance membrane permeability but limit solubility .

Physicochemical and Pharmacokinetic Comparisons

Melting Points and Stability

  • compounds exhibit melting points between 132–230°C, suggesting varied crystallinity and purity. The target compound’s melting point is unspecified, but its heterocyclic diversity may favor moderate thermal stability .
  • Fluorinated analogues () show higher melting points (175–178°C), likely due to strong intermolecular interactions from fluorine atoms .

Molecular Weight and Bioavailability

Biological Activity

Introduction

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H25N3O2, with a molecular weight of approximately 341.44 g/mol. The structure includes a piperidine ring, a pyridine moiety, and a sulfonamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N3O2
Molecular Weight341.44 g/mol
IUPAC NameThis compound
CAS Number2034471-59-3

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmitter systems. Specifically, it is believed to modulate the activity of dopamine and serotonin pathways, which are crucial for treating neurological disorders.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, research indicates that similar sulfonamide derivatives can inhibit tumor cell proliferation and migration while inducing cell death through mechanisms such as ferroptosis. This is accomplished by targeting the KEAP1-NRF2-GPX4 axis, which plays a significant role in cellular oxidative stress responses.

Case Studies

  • Study on Ferroptosis Induction
    • A study investigated the effects of a structurally related compound on tumor cells, demonstrating that it inhibited cell proliferation and migration while inducing ferroptosis. The results showed increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating oxidative stress as a mechanism for cell death .
  • Molecular Docking Studies
    • Molecular docking studies have suggested that compounds similar to this compound can effectively bind to key proteins like NRF2, blocking their activity and enhancing the susceptibility of cancer cells to oxidative stress .

Research Findings

In Vitro Studies

In vitro assays have shown that compounds with similar structures can significantly reduce the expression of proteins associated with tumor survival and proliferation. For example:

  • Cell Viability Assays : MTT assays demonstrated that treatment with these compounds led to reduced viability in various cancer cell lines.
  • Colony Formation Assays : These assays confirmed that the compounds could inhibit colony formation in cancer cells, indicating their potential as antitumor agents.

In Vivo Studies

While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds. Preliminary animal studies suggest promising results in reducing tumor growth rates when administered at specific dosages.

This compound exhibits significant biological activity through its interactions with various molecular targets involved in critical pathways such as neurotransmission and cancer progression. Ongoing research into its mechanisms of action and therapeutic potential holds promise for developing new treatments for neurological disorders and cancer.

Future Directions

Further investigations are warranted to explore:

  • The full spectrum of biological activities associated with this compound.
  • Detailed pharmacokinetic and pharmacodynamic studies.
  • Clinical trials to assess its efficacy and safety in humans.

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